Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg
Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg
Brand Name:
Vulcanchem
CAS No.:
120944-72-1
VCID:
VC20862470
InChI:
InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69)
SMILES:
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN
Molecular Formula:
C65H98N16O19
Molecular Weight:
1407.6 g/mol
Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg
CAS No.: 120944-72-1
Cat. No.: VC20862470
Molecular Formula: C65H98N16O19
Molecular Weight: 1407.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120944-72-1 |
|---|---|
| Molecular Formula | C65H98N16O19 |
| Molecular Weight | 1407.6 g/mol |
| IUPAC Name | 4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69) |
| Standard InChI Key | XEVUUFOXAJNOGZ-AEXXRSRZSA-N |
| SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator